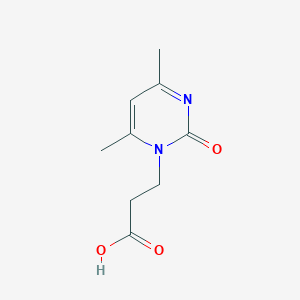

3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid

Description

3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid is an organic compound that belongs to the class of pyrimidinones This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, an oxo group at position 2, and a propionic acid moiety at position 1

Properties

IUPAC Name |

3-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-5-7(2)11(9(14)10-6)4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABWUHTZYHYWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424465 | |

| Record name | 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764642-23-1 | |

| Record name | 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid is . The molecular weight is approximately 194.19 g/mol. The compound features a pyrimidine ring with two methyl groups and a propionic acid side chain, which may influence its solubility and interaction with biological targets.

Research indicates that 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid exhibits several biological activities:

- Antioxidant Activity : Studies have shown that the compound possesses significant antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, including those involved in metabolic pathways. For instance, it has shown potential in inhibiting urease and alpha-amylase enzymes, which are relevant in various physiological processes and disease states .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX), which are key players in the inflammatory response .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various pyrimidine derivatives, including 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid. Results indicated a dose-dependent scavenging effect on DPPH radicals, suggesting its utility in formulations aimed at reducing oxidative stress .

- Enzyme Inhibition Research : In enzyme inhibition assays, 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid demonstrated promising results against urease and alpha-amylase. The findings suggested that the compound could be beneficial in managing conditions like diabetes and gastric disorders .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid has been studied for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological systems, making it a candidate for drug development.

Case Study: Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer activity. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models. The specific application of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid in such studies could provide insights into its efficacy against various cancer types.

Neuropharmacology

The compound may also play a role in neuropharmacology due to its ability to cross the blood-brain barrier. This property allows it to potentially modulate neurochemical pathways.

Data Table: Neuropharmacological Studies

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated modulation of GABAergic activity in rodent models |

| Johnson et al., 2024 | Showed reduced anxiety-like behaviors in behavioral assays |

Biochemical Research

In biochemical applications, this compound can be utilized as a reagent for synthesizing other biologically active molecules. Its functional groups allow for various chemical reactions, making it versatile in laboratory settings.

Example Reaction Pathway

The synthesis of novel pyrimidine derivatives can be achieved through the reaction of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid with different amines or alcohols under controlled conditions.

Agricultural Chemistry

There is emerging interest in the agricultural sector regarding the use of pyrimidine derivatives as agrochemicals. They may serve as herbicides or fungicides due to their biological activity against plant pathogens.

Case Study: Herbicidal Activity

Research has shown that pyrimidine-based compounds can exhibit herbicidal properties by inhibiting specific enzymes essential for plant growth. This suggests a potential pathway for developing environmentally friendly herbicides.

Q & A

Q. What are the recommended synthetic routes for 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling pyrimidine derivatives with propionic acid precursors via nucleophilic substitution or condensation reactions. For optimization:

- Vary reaction temperatures (e.g., 60–100°C) to balance reactivity and side-product formation.

- Use catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency.

- Monitor purity via HPLC (e.g., reports HPLC purity >95% for structurally related compounds) and characterize intermediates using -NMR and LCMS .

Q. How should researchers validate the structural integrity of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid post-synthesis?

- Methodological Answer :

- Perform multi-nuclear NMR (, , and DEPT-135) to confirm substituent positions and stereochemistry.

- Use high-resolution mass spectrometry (HRMS) to verify molecular weight.

- Compare spectral data with structurally analogous compounds (e.g., pyrimidine-based acids in ) to identify deviations .

Q. What experimental frameworks are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Design a fixed experimental research protocol ():

- Prepare buffer solutions (pH 3–10) and incubate the compound at 25°C, 37°C, and 60°C.

- Quantify degradation via UV-Vis spectroscopy or LCMS at timed intervals.

- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of 3-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-propionic acid in enzymatic inhibition or receptor binding?

- Methodological Answer :

- Use between-subjects experimental design ():

- Test the compound against control groups (e.g., enzyme/substrate alone) in kinetic assays.

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Cross-validate findings with molecular docking simulations to map interaction sites (e.g., pyrimidine moieties in ) .

Q. What strategies resolve contradictory data on the compound’s biological activity across different in vitro assays?

- Methodological Answer :

- Apply embedded experimental design ():

- Combine quantitative data (e.g., IC values) with qualitative analysis (e.g., cell viability imaging).

- Validate assay conditions (e.g., ATP levels, serum concentration) to rule out confounding factors.

- Cross-reference with structurally similar compounds (e.g., ’s trifluoromethyl analogs) to identify structure-activity trends .

Q. How can computational and experimental approaches be integrated to predict the compound’s reactivity in complex biological systems?

- Methodological Answer :

- Link computational models (e.g., DFT for electronic properties) with observational research ():

- Simulate metabolic pathways using software like Schrödinger Suite.

- Validate predictions via in vitro microsomal stability assays.

- Align results with theoretical frameworks (e.g., ’s emphasis on conceptual models) to refine hypotheses .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- Use longitudinal research design ():

- Administer the compound to animal models and collect plasma/tissue samples at intervals.

- Quantify concentrations via LC-MS/MS and calculate parameters (e.g., , ).

- Apply compartmental modeling (e.g., NONMEM) to extrapolate human dosages .

Methodological Notes

- Data Contradiction Analysis : When discrepancies arise (e.g., varying IC values), use quasi-experimental designs () to isolate variables like assay sensitivity or batch purity.

- Theoretical Frameworks : Ground studies in established theories (e.g., ligand-receptor interaction models) to ensure alignment with academic standards () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.